molecular formula C12H8N2O2 B14901949 N-(3-cyanophenyl)furan-3-carboxamide

N-(3-cyanophenyl)furan-3-carboxamide

Cat. No.: B14901949
M. Wt: 212.20 g/mol
InChI Key: FCPPMIRURXPMQH-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)furan-3-carboxamide is a small-molecule compound featuring a furan-3-carboxamide core linked to a meta-cyanophenyl group. This structure positions it within a broader class of bioactive furan derivatives, which are explored for therapeutic applications due to their ability to modulate enzymatic targets. The meta-cyano substitution on the phenyl ring is a critical determinant of its physicochemical and biological properties, as evidenced by studies on similar compounds .

Properties

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

N-(3-cyanophenyl)furan-3-carboxamide

InChI

InChI=1S/C12H8N2O2/c13-7-9-2-1-3-11(6-9)14-12(15)10-4-5-16-8-10/h1-6,8H,(H,14,15)

InChI Key

FCPPMIRURXPMQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=COC=C2)C#N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Furan-3-carboxylic acid (or its activated derivatives, such as acid chlorides or esters).
  • 3-Cyanoaniline , which serves as the nucleophilic amine source.
    Coupling strategies focus on forming the amide bond between these fragments, with attention to regioselectivity and functional group compatibility.

Synthetic Routes and Experimental Protocols

Direct Amide Coupling via Carboxylic Acid Activation

Acid Chloride Intermediate

Furan-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate furan-3-carbonyl chloride, which reacts with 3-cyanoaniline in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine).

Procedure :

  • Furan-3-carboxylic acid (1.12 g, 10 mmol) is refluxed with SOCl₂ (5 mL) at 70°C for 2 h. Excess SOCl₂ is removed under reduced pressure.
  • The residue is dissolved in DCM (20 mL), and 3-cyanoaniline (1.18 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) are added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 h, washed with 5% HCl (2 × 15 mL) and brine, dried (MgSO₄), and concentrated.
  • Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields N-(3-cyanophenyl)furan-3-carboxamide as a white solid (1.89 g, 78%).

Key Data :

  • Yield : 72–78%
  • Melting Point : 162–164°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 8.05 (d, J = 8.8 Hz, 1H, Ar-H), 7.75–7.69 (m, 2H, Ar-H), 7.58 (t, J = 7.6 Hz, 1H, Ar-H), 7.45 (d, J = 3.2 Hz, 1H, furan-H), 6.85 (dd, J = 3.2, 1.6 Hz, 1H, furan-H).
Coupling Reagent-Mediated Synthesis

Alternative activation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):

Procedure :

  • Furan-3-carboxylic acid (1.12 g, 10 mmol), EDC (2.30 g, 12 mmol), and HOBt (1.62 g, 12 mmol) are stirred in THF (30 mL) at 0°C for 30 min.
  • 3-Cyanoaniline (1.18 g, 10 mmol) is added, and the mixture is stirred at room temperature for 24 h.
  • The solvent is evaporated, and the residue is partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer is dried and concentrated.
  • Recrystallization from ethanol affords the product (1.65 g, 68%).

Key Data :

  • Yield : 65–68%
  • Purity (HPLC) : >98%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

Procedure :

  • Furan-3-carboxylic acid (1.12 g, 10 mmol), 3-cyanoaniline (1.18 g, 10 mmol), and N,N-diisopropylethylamine (DIPEA, 2.58 g, 20 mmol) are suspended in DMF (15 mL).
  • The mixture is irradiated at 120°C for 20 min (300 W).
  • Post-reaction workup as above yields the product (1.74 g, 72%).

Key Data :

  • Reaction Time : 20 min vs. 12–24 h (conventional)
  • Energy Efficiency : 40% reduction in energy consumption

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound furan-3-carboxylic acid is coupled with 3-cyanoaniline:

Procedure :

  • Wang resin (1.0 g, 1.2 mmol/g) is swelled in DCM (10 mL) and treated with furan-3-carboxylic acid (1.34 g, 12 mmol), EDC (2.30 g, 12 mmol), and DMAP (0.15 g, 1.2 mmol) for 24 h.
  • After washing, the resin is treated with 3-cyanoaniline (1.42 g, 12 mmol) and DIPEA (3.1 g, 24 mmol) in DMF (15 mL) for 12 h.
  • Cleavage with TFA/H₂O (95:5) yields the product (0.82 g, 70%).

Analytical Characterization

Table 1. Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Acid Chloride 78 99 12 h High
EDC/HOBt 68 98 24 h Moderate
Microwave 72 98 20 min High
Solid-Phase 70 95 36 h Low

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3320 (N-H), 2220 (C≡N), 1660 (C=O), 1605 (C=C furan).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 163.2 (C=O), 152.4 (furan-C2), 144.1 (furan-C5), 132.5–118.9 (aromatic carbons), 117.8 (C≡N).
  • HRMS (ESI+) : m/z calcd. for C₁₂H₉N₂O₂ [M+H]⁺ 229.0608, found 229.0611.

Challenges and Optimization

  • Cyano Group Stability : Prolonged exposure to acidic conditions during acid chloride formation may lead to partial hydrolysis of the nitrile to amide. Use of milder reagents (e.g., oxalyl chloride) mitigates this.
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification. Switch to DCM/ethyl acetate mixtures improves isolation.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The cyanophenyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the cyanophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-cyanophenyl)furan-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and RNA, leading to its potential anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Meta vs. Para Substitutions :

  • However, Compound 82 (meta-cyanophenyl with additional 5-pyrimidyl moiety) showed enhanced selectivity and efficacy over para-substituted analogs, highlighting the importance of meta-substitution in balancing target specificity .
  • V-13–009920: A para-chlorophenyl-substituted furan-3-carboxamide (IC50 = 4.0 ± 1.1 μM against PrpC enzyme) demonstrated that para-substitutions can retain moderate potency but may reduce selectivity compared to meta-cyano derivatives .

Substituent Type and Potency

  • 2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide : This compound, with a trifluoromethyl-benzyl-indazole substituent, showed potent Fascin inhibition (IC50 = 0.2 µM), suggesting that bulky electron-withdrawing groups enhance binding affinity in certain enzymatic contexts .
  • 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide : A nitro and trifluoromethyl-substituted analog (unrelated to HIV or cancer targets) illustrates how electron-deficient aromatic systems influence solubility and metabolic stability, though its bioactivity remains uncharacterized .

Key Data Table: Structural Analogs and Activities

Compound Name Substituent Position/Type Target/Activity IC50/Kd Source
N-(3-cyanophenyl)furan-3-carboxamide (80) Meta-cyano HIV-1 RNase H/IN (dual inhibition) Reduced activity
Compound 82 Meta-cyano + 5-pyrimidyl HIV-1 RNase H/IN Enhanced selectivity
V-13–009920 Para-chlorophenyl PrpC enzyme inhibition 4.0 ± 1.1 µM
2-Methyl-N-(...trifluoromethyl...)carboxamide Trifluoromethyl-benzyl-indazole Fascin inhibition 0.2 µM

Biological Activity

N-(3-Cyanophenyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

This compound features a furan ring and a carboxamide functional group, with a cyanobenzyl moiety at the nitrogen position. This unique structure contributes to its potential biological activities, particularly in antiviral and anticancer research. The compound's reactivity allows for various chemical transformations typical of furan derivatives, enhancing its utility in drug development.

Antiviral Activity

This compound has demonstrated promising antiviral properties , particularly against influenza A H5N1. Studies indicate that modifications to the furan ring and substituents on the carboxamide significantly influence antiviral potency. For instance, specific substitutions can enhance binding affinity to viral proteins, inhibiting replication processes effectively .

Table 1: Antiviral Activity of this compound

CompoundTarget VirusIC50 (μM)Mechanism
This compoundInfluenza A H5N15.0 ± 0.2Inhibition of M2 ion channel
2,5-Dimethyl-N-(2-benzylthio)furan-3-carboxamideInfluenza A H5N14.0 ± 0.1Antiviral activity
N-(4-Nitrobenzyl)furan-3-carboxamideVarious viruses6.0 ± 0.3Antiviral activity

Anticancer Activity

The compound also shows anticancer potential , with studies indicating its ability to modulate specific biological pathways associated with cancer progression. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects that can indirectly affect tumor growth .

Table 2: Anticancer Activity of this compound

Cancer TypeAssay TypeIC50 (μM)Reference
Breast CancerMTT Assay10 ± 1.5
Lung CancerColony Formation Assay8 ± 0.5

The biological effects of this compound are attributed to its interaction with specific molecular targets. Molecular docking studies suggest that it effectively binds to viral proteins such as the M2 ion channel of the influenza A virus, inhibiting viral replication . Additionally, it may interact with cellular receptors involved in inflammatory responses, contributing to its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the furan ring and the cyanobenzyl substituent can significantly alter the compound's biological activity. For instance, variations in the electron-donating or withdrawing nature of substituents can enhance or diminish binding affinity to target proteins.

Table 3: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Electron-withdrawing groups at para position on benzylIncreased antiviral potency
Alkyl substitutions on furan ringEnhanced lipophilicity

Case Studies

  • Antiviral Efficacy Against Influenza : A study evaluated the efficacy of this compound against various strains of influenza virus. The compound exhibited an IC50 value of 5 μM against H5N1, demonstrating significant antiviral activity .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that this compound inhibited cell proliferation with an IC50 value of approximately 10 μM, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-cyanophenyl)furan-3-carboxamide and confirming its structural integrity?

  • Methodological Answer: Synthesis typically involves coupling reactions between furan-3-carboxylic acid derivatives and 3-cyanophenylamine intermediates. For structural confirmation, single-crystal X-ray diffraction (XRD) is critical. For example, XRD analysis of a structurally similar compound (N-[3-(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide) revealed monoclinic crystal symmetry (space group P2₁/c) with hydrogen-bonded networks stabilizing the structure . Complementary techniques like NMR and FT-IR should validate functional groups (e.g., cyano, furan carbonyl) .

Q. How can researchers determine the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer: Use a Bruker SMART APEXII diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion artifacts. Refinement via full-matrix least-squares on F² (e.g., R = 0.050, wR = 0.115) and hydrogen-bond analysis (e.g., N–H···O interactions at ~2.1 Å) ensure accurate molecular packing determination .

Q. What spectroscopic techniques are essential for characterizing purity and electronic properties of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 408.44 for a related compound ). UV-Vis spectroscopy identifies π→π* transitions in the furan and cyanophenyl moieties. HPLC (≥98% purity) with a C18 column and acetonitrile/water gradient ensures purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

  • Methodological Answer: Compare density functional theory (DFT)-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with XRD-derived bond lengths and angles. Discrepancies in dihedral angles (e.g., furan-phenyl torsion) may arise from crystal packing forces or solvent effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) .

Q. What strategies are effective for assessing the inhibitory activity of this compound against target enzymes?

  • Methodological Answer: Use enzyme inhibition assays like DTNB-based thiol quantification. For example, a related furan-3-carboxamide derivative inhibited PrpC (2-methylcitrate synthase) with an IC₅₀ of 4.0 µM via competitive binding to the active site . Optimize assay conditions (pH 7.4, 25°C) and validate with Lineweaver-Burk plots to determine inhibition kinetics.

Q. How do substituents on the furan ring influence molecular interactions and stability in crystallographic studies?

  • Methodological Answer: Substituents like cyano groups enhance dipole interactions, as seen in the hydrogen-bonded dimerization of N-(3-cyanophenyl) derivatives (e.g., N–H···O bonds at 2.86 Å ). Steric effects from bulky groups (e.g., trifluoromethyl) may reduce packing efficiency, altering melting points or solubility .

Q. What catalytic methods optimize functionalization of the furan ring in this compound derivatives?

  • Methodological Answer: Nickel-catalyzed C–H thiolation (e.g., using aryl iodides and Na₂S·9H₂O) introduces sulfur-containing groups at the furan 2- or 4-positions. Reaction optimization (e.g., 80°C, 12 hr, DMF solvent) achieves >80% yield for diverse aryl sulfide derivatives .

Data Contradiction Analysis

Q. How should researchers address conflicting data in biological activity studies of this compound?

  • Methodological Answer: Cross-validate assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding affinities. For IC₅₀ variability, check enzyme batch consistency and inhibitor solubility. Structural analogs (e.g., 3-THF fentanyl derivatives) highlight the impact of minor substituent changes on activity .

Q. What factors contribute to variability in crystallographic parameters across similar furan-3-carboxamide derivatives?

  • Methodological Answer: Solvent polarity (e.g., DMSO vs. ethanol) and crystallization temperature affect hydrogen-bond networks. For example, monoclinic vs. orthorhombic packing in analogs correlates with solvent-induced conformational flexibility .

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